molecular formula C12H13IO3 B8374730 [3-Propargyloxy-4-(2-iodoethoxy)phenyl]methanol

[3-Propargyloxy-4-(2-iodoethoxy)phenyl]methanol

Cat. No. B8374730
M. Wt: 332.13 g/mol
InChI Key: HFFHMHQYNDZNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08470587B2

Procedure details

Sodium iodide (10 g, 70 mmol, 4 equiv) was added in one portion to the stirred solution of 10 (5 g, 18 mmol, 1 equiv) in acetone (40 mL). The mixture was heated to 50° C. under nitrogen overnight. Upon reaction completion, the solvent was removed under vacuum. The resulting solid was dissolved in CH2Cl2 (200 mL) and washed subsequently with sodium thiosulfate solution (2×200 mL), water (200 mL) and brine (200 mL). The organic layer was dried over MgSO4, filtered and solvent was removed under vacuum to afford product as a white solid (5.71 g, yield: 98%). 1H NMR δ=7.09 (d, J=1.8, 1H), 6.96 (dd, J1=1.8, J2=8, 1H), 6.91 (d, J=8, 1H), 4.78 (d, J=2.3, 2H, —OCH2C≡CH), 4.63 (d, J=5.8, 2H, —CH2OH), 4.30 (t, J=6.6, 2H, —OCH2CH2I), 3.45 (t, J=6.6, 2H, —OCH2CH2I), 2.51 (t, J=2.3, 1H, —C≡CH), 1.68 (t, J=5.8, 1H, —CH2OH). 13C NMR δ=147.80, 145.50, 135.14, 121.22, 115.33, 114.86, 78.74 (—C≡CH), 76.09 (—C≡CH), 70.44 (—CH2OH), 65.21 (—OCH2CH2I), 57.38 (—OCH2C≡CH), 1.32 (—OCH2CH2I). HRMS calculated for C12H11BrO3 (M−OH+), 267.0021; found, 267.0008.
Quantity
10 g
Type
reactant
Reaction Step One
Name
10
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[CH2:3]([O:6][C:7]1[CH:8]=[C:9]([CH2:17][OH:18])[CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH2:15]Br)[C:4]#[CH:5]>CC(C)=O>[CH2:3]([O:6][C:7]1[CH:8]=[C:9]([CH2:17][OH:18])[CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][I:1])[C:4]#[CH:5] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[Na+]
Name
10
Quantity
5 g
Type
reactant
Smiles
C(C#C)OC=1C=C(C=CC1OCCBr)CO
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon reaction completion
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in CH2Cl2 (200 mL)
WASH
Type
WASH
Details
washed subsequently with sodium thiosulfate solution (2×200 mL), water (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC=1C=C(C=CC1OCCI)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.71 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.